2-Iodocyclooctan-1-ol

Description

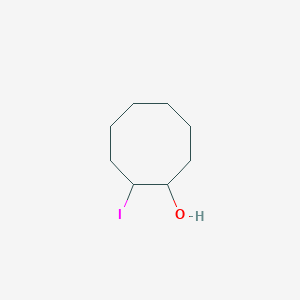

2-Iodocyclooctan-1-ol is a halogenated cycloalkanol characterized by an eight-membered carbon ring (cyclooctane) substituted with an iodine atom at the 2-position and a hydroxyl group at the 1-position. The iodine substituent introduces significant steric and electronic effects, influencing its physical properties (e.g., boiling point, solubility) and chemical behavior (e.g., nucleophilic substitution, elimination reactions) compared to non-halogenated cycloalkanols .

Properties

Molecular Formula |

C8H15IO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

2-iodocyclooctan-1-ol |

InChI |

InChI=1S/C8H15IO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6H2 |

InChI Key |

KOWBCNSDRPWFGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(C(CC1)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodocyclooctan-1-ol can be synthesized through several methods. One common approach involves the iodination of cyclooctanol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation or recrystallization may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Iodocyclooctan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction Reactions: The compound can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products:

Substitution: Depending on the nucleophile, products like 2-azidocyclooctan-1-ol or 2-thiocyanatocyclooctan-1-ol.

Oxidation: Cyclooctanone.

Reduction: Cyclooctanol.

Scientific Research Applications

2-Iodocyclooctan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic transformations.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.

Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodocyclooctan-1-ol depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Iodobicyclo[2.2.2]octane

- Structural Differences : Unlike 2-iodocyclooctan-1-ol, 1-iodobicyclo[2.2.2]octane lacks a hydroxyl group and features a rigid bicyclic framework. This rigidity reduces conformational flexibility, increasing thermal stability but limiting solubility in polar solvents .

- Reactivity : The absence of a hydroxyl group in 1-iodobicyclo[2.2.2]octane prevents hydrogen bonding, resulting in lower boiling points (estimated 180–200°C) compared to this compound (projected 220–240°C).

- Synthetic Utility : Both compounds serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), but the hydroxyl group in this compound enables additional transformations, such as oxidation to ketones or esterification .

2-(1H-Imidazol-1-yl)cyclopentan-1-ol

- Functional Group Influence : The imidazole ring in this compound introduces strong hydrogen-bonding capacity and basicity, contrasting with the electron-withdrawing iodine in this compound. This difference leads to higher water solubility (estimated 50–100 mg/L for the imidazole derivative vs. <10 mg/L for the iodinated analog) .

- Biological Activity: Imidazole-containing analogs often exhibit antimicrobial or enzyme-inhibitory properties, whereas iodinated cycloalkanols are primarily used in synthetic chemistry due to their halogen-directed reactivity .

Dodecan-1-ol

- Chain vs. Cyclic Structure: Dodecan-1-ol, a linear primary alcohol, lacks the steric constraints of this compound’s cyclic structure. This results in higher volatility (boiling point: 259°C vs. projected 220–240°C for the iodinated compound) and enhanced solubility in nonpolar solvents .

Key Comparative Data

| Property | This compound | 1-Iodobicyclo[2.2.2]octane | 2-(1H-Imidazol-1-yl)cyclopentan-1-ol | Dodecan-1-ol |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₅IO | C₈H₁₃I | C₈H₁₂N₂O | C₁₂H₂₆O |

| Molecular Weight (g/mol) | 254.11 (calculated) | 236.09 | 152.19 | 186.34 |

| Boiling Point (°C) | 220–240 (estimated) | 180–200 | 290–310 (decomposes) | 259 |

| Water Solubility | <10 mg/L (estimated) | Insoluble | 50–100 mg/L | 4.3 mg/L |

| Primary Use | Synthetic intermediate | Cross-coupling reactions | Bioactive compound synthesis | Surfactants |

Biological Activity

2-Iodocyclooctan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a hydroxyl group on a cyclooctane ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various iodinated compounds, this compound demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens, showcasing its broad-spectrum efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 32 |

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably, it exhibited selective cytotoxicity towards A549 (lung adenocarcinoma) cells with an IC50 value of approximately 10 µM. This suggests that the compound may have potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HeLa | 15 |

| MCF-7 | 20 |

The biological activity of this compound is believed to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation and survival pathways.

Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmaceutical formulations:

- Case Study on Antimicrobial Application : A formulation containing this compound was tested for its effectiveness in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to control treatments.

- Case Study on Cancer Therapy : In a preclinical model, administration of this compound resulted in tumor size reduction in mice bearing A549 xenografts, supporting its potential as an adjunct therapy in lung cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.